molecular formula C11H7NO2S B13871911 9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one

9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one

Cat. No.: B13871911
M. Wt: 217.25 g/mol
InChI Key: ZKARURYMSBJCQS-UHFFFAOYSA-N
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Description

9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one is a heterocyclic compound known for its potential as an anti-ischemic agent through the inhibition of poly(ADP-ribose) polymerase 1 (PARP1). This compound also inhibits various other enzymes of the PARP family, indicating its potential as a scaffold for developing specific inhibitors for certain PARP enzymes .

Chemical Reactions Analysis

Types of Reactions

9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one is unique due to its broad inhibition profile, which allows it to inhibit multiple enzymes in the PARP family. This broad inhibition profile makes it a valuable scaffold for developing specific inhibitors for certain PARP enzymes .

Properties

Molecular Formula

C11H7NO2S

Molecular Weight

217.25 g/mol

IUPAC Name

9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one

InChI

InChI=1S/C11H7NO2S/c13-8-3-1-2-6-9(8)7-4-5-15-11(7)12-10(6)14/h1-5,13H,(H,12,14)

InChI Key

ZKARURYMSBJCQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(NC2=O)SC=C3)C(=C1)O

Origin of Product

United States

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